7-Cyclopentyl-2-(methylthio)-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one
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Overview
Description
7-Cyclopentyl-5,7-dihydro-2-(methylthio)-6H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopentyl-5,7-dihydro-2-(methylthio)-6H-pyrrolo[2,3-d]pyrimidin-6-one typically involves the condensation of appropriate pyrimidine derivatives with cyclopentyl and methylthio groups. One common method involves the reaction of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . Another approach includes the use of 5-bromo-2,6-dichloropyrimidine as a starting reactant, which undergoes a series of reactions to introduce the cyclopentyl and methylthio groups .
Industrial Production Methods
Industrial production methods for this compound are generally based on optimizing the synthetic routes mentioned above. Large-scale production may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
7-Cyclopentyl-5,7-dihydro-2-(methylthio)-6H-pyrrolo[2,3-d]pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrimidine ring or the attached substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
7-Cyclopentyl-5,7-dihydro-2-(methylthio)-6H-pyrrolo[2,3-d]pyrimidin-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 7-Cyclopentyl-5,7-dihydro-2-(methylthio)-6H-pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting biological pathways and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrimidine derivatives such as:
Palbociclib: A breast cancer drug with a pyridopyrimidine core.
Ribociclib: Another CDK4/6 inhibitor used in cancer therapy.
Dilmapimod: Investigated for its potential activity against rheumatoid arthritis.
Uniqueness
7-Cyclopentyl-5,7-dihydro-2-(methylthio)-6H-pyrrolo[2,3-d]pyrimidin-6-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its cyclopentyl and methylthio groups differentiate it from other pyrrolopyrimidine derivatives, potentially leading to unique therapeutic applications and research opportunities .
Properties
Molecular Formula |
C12H15N3OS |
---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
7-cyclopentyl-2-methylsulfanyl-5H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C12H15N3OS/c1-17-12-13-7-8-6-10(16)15(11(8)14-12)9-4-2-3-5-9/h7,9H,2-6H2,1H3 |
InChI Key |
FNJCSTZUPQRONZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2CC(=O)N(C2=N1)C3CCCC3 |
Origin of Product |
United States |
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